Cas no 1498123-76-4 (N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)

N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide
- N-(2-amino-1-cyclopropylethyl)-4-nitrobenzenesulfonamide
- AKOS014523004
- 1588845-84-4
- EN300-1168138
- 1498123-76-4
-
- インチ: 1S/C11H15N3O4S/c12-7-11(8-1-2-8)13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2
- InChIKey: CCUQRIVBPNHTJT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC(CN)C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 285.07832714g/mol
- どういたいしつりょう: 285.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 126Ų
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1168138-5.0g |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 5g |
$3355.0 | 2023-06-08 | ||
Enamine | EN300-1168138-5000mg |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 5000mg |
$1821.0 | 2023-10-03 | ||
Enamine | EN300-1168138-10000mg |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 10000mg |
$2701.0 | 2023-10-03 | ||
Enamine | EN300-1168138-0.1g |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 0.1g |
$1019.0 | 2023-06-08 | ||
Enamine | EN300-1168138-1.0g |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 1g |
$1157.0 | 2023-06-08 | ||
Enamine | EN300-1168138-0.05g |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 0.05g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1168138-2.5g |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 2.5g |
$2268.0 | 2023-06-08 | ||
Enamine | EN300-1168138-50mg |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 50mg |
$528.0 | 2023-10-03 | ||
Enamine | EN300-1168138-100mg |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 100mg |
$553.0 | 2023-10-03 | ||
Enamine | EN300-1168138-2500mg |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide |
1498123-76-4 | 2500mg |
$1230.0 | 2023-10-03 |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamideに関する追加情報
N-(2-Amino-1-Cyclopropylethyl)-4-Nitrobenzene-1-Sulfonamide (CAS No. 1498123-76-4): A Comprehensive Overview
The compound N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide (CAS No. 1498123-76-4) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. The integration of these functional groups imparts the compound with distinctive chemical properties, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of anti-inflammatory and antithrombotic agents. The cyclopropyl group in this compound is known to enhance the stability and bioavailability of the molecule, while the amino group contributes to hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems. The nitrobenzene moiety, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the compound and influence its reactivity.
One of the most promising applications of N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide lies in its potential as a lead compound for designing novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to selectively inhibit these enzymes without causing significant cytotoxicity has made it a valuable candidate for further preclinical studies.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The sulfonamide group is known to form strong hydrogen bonds, which can be exploited in designing self-healing polymers and advanced materials with enhanced mechanical properties. Recent advancements in polymer chemistry have demonstrated that incorporating sulfonamide-containing groups into polymer backbones can significantly improve their thermal stability and mechanical resilience.
The synthesis of N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of the cyclopropylethylamine intermediate, followed by coupling with 4-nitrobenzenesulfonyl chloride under optimized conditions. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and catalytic methods, to streamline the production process and reduce environmental impact.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, with nitro groups being reduced to amino groups as part of the breakdown process. This suggests that while the compound has potential industrial applications, its environmental fate must be carefully monitored to ensure sustainable use.
In conclusion, N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide (CAS No. 1498123-76-4) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable tool for future innovations in drug discovery and materials science.
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